L-p-Boronophenylalanine

Beschreibung

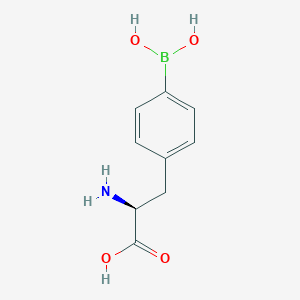

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227242 | |

| Record name | 4-Boronophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76410-58-7, 90580-64-6 | |

| Record name | L-p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76410-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Boronophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM63LV5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Bpa

Evolution of Synthetic Routes

The synthesis of L-BPA generally falls into two main categories: "Chirality First" and "Boron First". nih.gov In the "Chirality First" approach, the synthesis starts with an amino acid like phenylalanine or tyrosine, which already possesses the desired chirality at the α-carbon, and the boron moiety is introduced in a later step. nih.gov The "Boron First" method begins with a 1,4-disubstituted benzene (B151609) derivative, where the boron is attached before the chiral amino acid is constructed. nih.gov

Achieving high enantiomeric purity is crucial for the biological activity of BPA. Several enantioselective methods have been developed to produce the desired L-isomer.

One early approach involved the enzymatic resolution of a racemic mixture of BPA ethyl ester using α-chymotrypsin to selectively hydrolyze the L-isomer. oup.comresearchgate.net Another method utilized asymmetric hydrogenation of an N-acylamino-4-boronocinnamic acid derivative, which yielded L-BPA with a high enantiomeric excess after recrystallization. oup.com

More direct enantioselective syntheses have also been explored. One such method involves the asymmetric hydrogenation of a prochiral olefin using a chiral rhodium-diphosphine complex as a catalyst. iaea.org Specifically, the R-Prophos ligand was found to be effective for the large-scale preparation of L-BPA. iaea.org Another strategy employed the enantioselective alkylation of a chiral glycine (B1666218) equivalent, (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, with a 4-bromomethylbenzeneboronate, followed by enzymatic hydrolysis to yield optically pure L-BPA. oup.com

Table 1: Comparison of Enantioselective Synthesis Approaches for L-BPA This table is interactive. Users can sort and filter the data.

| Method | Key Reagents/Catalysts | Starting Material | Outcome | Reference(s) |

|---|---|---|---|---|

| Enzymatic Resolution | α-chymotrypsin | Racemic BPA ethyl ester | Selective hydrolysis of L-isomer | oup.comresearchgate.net |

| Asymmetric Hydrogenation | Rhodium-diphosphine complex (e.g., with R-Prophos) | Prochiral olefin | L-BPA | oup.comiaea.org |

| Enantioselective Alkylation | (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine | 4-bromomethylbenzeneboronate | Optically pure L-BPA after enzymatic hydrolysis | oup.com |

| Chiral Synthon Approach | Z-L-Ser–OMe | Chiral synthon | ¹⁰B-enriched L-BPA | lookchem.com |

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of BPA, offering efficient ways to form the crucial carbon-boron bond. researchgate.netiaea.orgoup.com These methods often start from readily available L-phenylalanine or L-tyrosine derivatives. researchgate.netiaea.orgoup.com

A common strategy involves the coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source like bis(pinacolato)diboron (B136004) or pinacolborane in the presence of a palladium catalyst. oup.comresearchgate.netgoogle.com For instance, enantiomerically pure L-BPA has been synthesized from 4-iodo-L-phenylalanine derivatives using the palladium-catalyzed cross-coupling reaction with pinacolborane. oup.comoup.com Similarly, protected L-tyrosine triflates can undergo palladium-catalyzed borylation with pinacolborane. researchgate.net

The choice of protecting groups and the specific palladium catalyst can significantly influence the reaction's efficiency. For example, the use of a [PdCl₂(PPh₃)₂] catalyst has been reported for the coupling of a protected L-tyrosine derivative with pinacolborane. researchgate.netoup.com The development of these methods has provided more practical and concise routes to L-BPA and its derivatives. researchgate.netiaea.org

For applications such as Boron Neutron Capture Therapy (BNCT), BPA must be enriched with the ¹⁰B isotope. nih.govgoogle.com The natural abundance of ¹⁰B is only about 19.9%, making enrichment a critical step. google.comnewdrugapprovals.org

Synthesizing ¹⁰B-enriched L-BPA presents challenges, as many conventional methods are not suitable or efficient for use with expensive ¹⁰B-enriched starting materials. google.comgoogle.com For example, methods that waste one of the two boron atoms in a diboron (B99234) reagent are particularly problematic when using ¹⁰B-enriched materials. oup.com

To address this, specific synthetic routes have been developed that are amenable to the incorporation of ¹⁰B. One approach involves the Negishi reaction, coupling a 4-(¹⁰B)borono-iodobenzene derivative with a 3-iodo-L-alanine derivative. lookchem.com A key advantage of this method is the commercial availability of ¹⁰B(OMe)₃ as the ¹⁰B source. lookchem.com

Another strategy focuses on the late-stage introduction of the ¹⁰B-boronic acid group to minimize the number of steps involving the expensive isotope. semanticscholar.org For example, a process has been developed that starts with (S)−N-Boc-4-iodophenylalanine and uses a ¹⁰B-borating agent like tributyl ¹⁰B-borate. google.com These methods aim to provide reliable and cost-effective ways to produce the high-purity, isotopically enriched L-BPA required for clinical applications. nih.gov

Development of BPA Derivatives and Complexes

To improve the physicochemical properties and delivery of BPA, various derivatives and complexes have been synthesized and studied.

Due to the low water solubility of BPA, it is often administered as a complex with sugars to enhance its solubility for intravenous infusion. oup.comresearchgate.net Fructose (B13574) is a commonly used sugar for this purpose, forming a BPA-fructose complex (BPA-F). oup.comcancer.govnih.gov The formation of this complex significantly increases the solubility of BPA in aqueous solutions. mdpi.com Studies have shown that the BPA-fructose complex is stable in solution for extended periods. oup.comnih.govjst.go.jp

Besides fructose, other sugars and sugar alcohols like mannitol (B672) have also been investigated for forming complexes with BPA. mdpi.comresearchgate.netnih.gov A mannitol-BPA formulation has been shown to have improved stability compared to the fructose-based formulation, with a longer shelf-life in both lyophilized and solution forms. researchgate.netnih.gov The complex formation constants with various monosaccharides have been studied, with fructose showing the strongest complexation, followed by mannitol, galactose, mannose, and glucose. researchgate.net

Table 2: Complex Formation Constants of BPA with Monosaccharides This table is interactive. Users can sort and filter the data.

| Monosaccharide | Log K (at pH 7.4) | Reference |

|---|---|---|

| Fructose | 2.43 | researchgate.net |

| Mannitol | 2.19 | researchgate.net |

| Galactose | 1.28 | researchgate.net |

| Mannose | 1.10 | researchgate.net |

| Glucose | 0.85 | researchgate.net |

Positional isomers of BPA have been synthesized and evaluated to find derivatives with improved properties. One such isomer is 3-Borono-L-phenylalanine (3-BPA), where the boronic acid group is at the meta position of the phenyl ring instead of the para position. researchgate.netnih.gov

A significant advantage of 3-BPA is its substantially higher water solubility compared to 4-BPA. nih.govresearchgate.net Studies have reported the water solubility of 3-BPA to be over 100 times greater than that of 4-BPA. nih.govresearchgate.net This high solubility allows for the preparation of administration solutions without the need for a solubilizing sugar, which is a requirement for 4-BPA. nih.gov In vitro and in vivo experiments have indicated that the tumor accumulation of 3-BPA is comparable to that of sugar-complexed 4-BPA. nih.govresearchgate.netnih.gov The biodistribution of 3-BPA was also found to be similar to its fructose-complexed form. nih.gov These findings suggest that 3-BPA could be a promising alternative to 4-BPA. nih.govresearchgate.netnih.gov

Table 3: Comparison of Physicochemical Properties of 3-BPA and 4-BPA This table is interactive. Users can sort and filter the data.

| Compound | Position of Boronic Acid | Water Solubility (g/L at 25°C) | Reference(s) |

|---|---|---|---|

| 4-Borono-L-phenylalanine (4-BPA) | para | 0.72 ± 0.13 | researchgate.net |

| 3-Borono-L-phenylalanine (3-BPA) | meta | 125 ± 12 | researchgate.net |

Alpha-Methylated Derivatives

The synthesis of alpha-methylated derivatives of 4-borono-L-phenylalanine represents a significant area of research aimed at improving the properties of the parent compound for BNCT. The rationale behind this modification is the observation that α-methyl amino acids can exhibit more selective accumulation in cancer cells compared to their non-α-alkylated counterparts. nih.gov

One synthetic approach to α-methyl-BPA involves starting from 4-allylbromobenzene and proceeding via a hydantoin (B18101) intermediate. researchgate.net Another route utilizes D,L-alanine, which is suitable for producing various α-alkyl-BPA analogs. researchgate.net A notable method for the enantioselective synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid involves the enantioselective alkylation of an N-protected alanine (B10760859) tert-butyl ester using a Maruoka catalyst, followed by a Miyaura borylation reaction to introduce the boron functionality. nih.gov

Research has also focused on fluorinated and α-methylated 3-borono-L-phenylalanine (3BPA) derivatives. nih.gov These modifications were pursued to improve water solubility and tumor targetability. nih.gov Studies have shown that α-methylated 3BPA derivatives can decrease cell uptake through the L-type amino acid transporter (LAT) 2 while maintaining recognition by LAT1, leading to enhanced LAT1/LAT2 selectivity. nih.gov Biodistribution studies with these derivatives have indicated reduced boron accumulation in non-target tissues, resulting in improved tumor-to-normal tissue ratios. nih.gov

Table 1: Synthetic Approaches for Alpha-Methylated BPA Derivatives

| Starting Material | Key Reactions | Derivative | Reference |

|---|---|---|---|

| 4-Allylbromobenzene | Hydantoin formation | α-Methyl-BPA | researchgate.net |

| D,L-Alanine | Deprotonation-benzylation | α-Methyl-BPA | researchgate.net |

| N-protected alanine tert-butyl ester | Enantioselective alkylation (Maruoka catalyst), Miyaura borylation | (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid | nih.gov |

| 3-Borono-L-phenylalanine (3BPA) | Fluorination and α-methylation | Fluorinated α-methyl 3BPA derivatives | nih.gov |

Conjugation with Peptides and Nanomaterials

To enhance the targeted delivery of boron to tumor cells, 4-borono-L-phenylalanine has been conjugated with various peptides and incorporated into nanomaterials. These strategies aim to overcome limitations of BPA, such as poor water solubility and the need for high concentrations for effective therapy. nih.govwiley.com

Peptide Conjugates

The conjugation of BPA to peptides that target specific receptors overexpressed on cancer cells is a promising strategy for active tumor targeting. nih.gov Standard solid-phase peptide synthesis (SPPS) methods are often employed, utilizing N-Fmoc-4-pinacolatoborono-L-phenylalanine. researchgate.netnih.gov This allows for the creation of libraries of peptide-boronic acids. researchgate.net

Several studies have demonstrated the potential of this approach. For instance, dipeptides of BPA and tyrosine (BPA-Tyr and Tyr-BPA) have been synthesized to leverage the oligopeptide transporter PEPT1, which is often upregulated in tumors, as an alternative entry route into cancer cells. researchgate.net Another example is the conjugation of BPA with the tumor vasculature-targeting peptide IF7 (IFLLWQR). nih.govauajournals.org This conjugate, BPA-IF7, has shown faster tumor-specific boron accumulation compared to unconjugated BPA. auajournals.org Furthermore, the Z33 peptide, which binds to the Fc region of antibodies, has been conjugated with dodecaborate (B577226) to create a "cassette" system for antibody-based tumor targeting. nih.govacs.org

Table 2: Examples of BPA-Peptide Conjugates for Targeted Delivery

| Peptide | Target | Conjugate | Key Finding | Reference |

|---|---|---|---|---|

| Tyrosine | Oligopeptide transporter PEPT1 | BPA-Tyr, Tyr-BPA | Provides an alternative entry route into tumor cells. | researchgate.net |

| IF7 (IFLLWQR) | Tumor vasculature endothelium | BPA-IF7 | Faster tumor-specific boron accumulation. | nih.govauajournals.org |

| Z33 | Fc region of antibodies | Z33-Dodecaborate | Enables antibody-based targeting of cancer cells. | nih.govacs.org |

| Angiopep-2 | Low-density lipoprotein receptor-related protein 1 (LRP1) | ANG-B | Increased boron accumulation in glioma cells compared to BPA. | mdpi.com |

Nanomaterial Conjugates

The encapsulation or conjugation of BPA into nanomaterials offers another avenue for improving its delivery to tumors. Nanoparticles can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov Various nanomaterials have been investigated for this purpose.

For example, BPA has been incorporated into chitosan (B1678972) nanoparticles, which are pH-responsive and can be targeted to glioma cells. tandfonline.com These nanoparticles have shown efficient loading of drugs and controlled release under acidic conditions, characteristic of the tumor microenvironment. tandfonline.com

Gold nanoparticles (AuNPs) have also been explored as carriers for boron compounds. nih.gov In one study, a biodegradable polymeric matrix of poly(D,L-lactide-co-glycolide) (PLGA) was used to encapsulate AuNPs and a thiol boron cage compound, demonstrating the potential for creating multifunctional nanoparticles for BNCT. nih.gov While the loading efficiency of BPA itself into these PLGA nanoparticles was found to be low, the study highlights the ongoing efforts to develop effective boron-containing nanocarriers. nih.gov

Molecularly imprinted polymers (MIPs) specific for BPA have also been synthesized to serve as potential boron carriers. mdpi.com These polymers can be designed to have a high binding capacity for BPA and have shown low cytotoxicity in preliminary studies. mdpi.com

Table 3: Nanomaterial-Based Delivery Systems for BPA

| Nanomaterial | Key Features | Application | Reference |

|---|---|---|---|

| Chitosan Nanoparticles | pH-responsive, targeted to glioma cells | Mitoxantrone and BPA delivery | tandfonline.com |

| PLGA-encapsulated Gold Nanoparticles | Biodegradable, potential for MRI detection | Boron drug delivery | nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Specific binding capacity for BPA | Boron carrier system | mdpi.com |

Mechanisms of Cellular Uptake and Biological Interactions

L-type Amino Acid Transporter 1 (LAT1)-Mediated Transport

The primary mechanism for the transport of BPA into cells is through the L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5). nih.govnih.gov LAT1 is a sodium-independent exchanger that transports large neutral amino acids, such as phenylalanine, leucine (B10760876), and tyrosine, across the cell membrane. turkupetcentre.netnih.gov BPA, as an amino acid derivative of phenylalanine, is recognized and transported by LAT1. nih.gov The transporter functions as a heterodimer, requiring association with the glycoprotein CD98 (SLC3A2) to be trafficked to the plasma membrane. physiology.org

LAT1 exhibits a broad substrate selectivity for large, neutral amino acids. researchgate.net For a compound to be recognized as a LAT1 substrate, it generally must possess a free carboxyl and an amino group. researchgate.netdrugbank.com The transporter has a strong binding affinity for many of its substrates, with a reported Michaelis constant (Km) for L-phenylalanine as low as 14.2 µM. researchgate.netnih.gov BPA's structural similarity to L-phenylalanine allows it to effectively compete with endogenous amino acids for transport via LAT1. nih.gov Studies have shown that BPA has a higher affinity for LAT1 compared to another isoform, LAT2, highlighting its selectivity. nih.govsnmjournals.org Research into the structure-activity relationship of LAT1 substrates indicates that while the transporter can accommodate a wide range of structures, it generally prefers smaller compounds. drugbank.comacs.org

A key feature of many types of cancer cells is the overexpression of LAT1. nih.govturkupetcentre.netresearchgate.net This upregulation is linked to the increased metabolic demands of rapidly proliferating tumor cells, which require a substantial and sustained supply of essential amino acids. allenpress.commdpi.com The elevated expression of LAT1 in malignant cells compared to normal tissues results in a higher accumulation of BPA in tumors. nih.gov Studies have demonstrated a direct correlation between the level of LAT1 expression in cancer cells and the uptake of BPA. allenpress.com For instance, genetically modified cancer cell lines that overexpress LAT1 show a significantly enhanced uptake of BPA, ranging from 1.5 to 5.0 times greater than control cells. allenpress.com This overexpression is not only a mechanism for selective uptake but has also been associated with poorer patient prognosis in various cancers. nih.govmdpi.com

| Cell Line | Modification | Increase in BPA Uptake | Reference |

|---|---|---|---|

| T98G Glioblastoma | LAT1 Overexpression (Clone K1) | 2.5-fold | allenpress.com |

| T98G Glioblastoma | LAT1 Overexpression (Clone K4) | 5.0-fold | allenpress.com |

| SCC7 Squamous Cell Carcinoma | LAT1 Expression Altered via CRISPR/Cas9 | Strongly affected by LAT1 expression strength | nih.gov |

Influence of Other Amino Acid Transporters (e.g., System A, ASC)

While LAT1 is the principal transporter for BPA, other amino acid transport systems may play an indirect role in its cellular uptake. researchgate.net Neutral amino acids are primarily transported by three main systems: A, ASC, and L. turkupetcentre.net Systems A and ASC are responsible for transporting amino acids with smaller, polar, or linear side chains, such as alanine (B10760859) and serine. turkupetcentre.net Research suggests that the transport of BPA via the L-system (predominantly LAT1) can be stimulated by the intracellular accumulation of other amino acids that may have been transported into the cell by System A or System L. researchgate.net This process, known as trans-stimulation, involves the exchange of intracellular amino acids for extracellular ones, potentially enhancing the net influx of BPA.

Impact of L-Amino Acid Pre-Treatment on BPA Uptake

The uptake of BPA can be modulated by pre-treating cells with other L-amino acids that are also substrates for LAT1. This preloading can stimulate the exchange transport mechanism, leading to increased intracellular BPA concentration. researchgate.netnih.gov

Pre-treatment of cells with L-tyrosine or L-phenylalanine can influence the subsequent uptake of BPA. nih.gov L-tyrosine preloading, in particular, has been shown to stimulate the exchange between extracellular BPA and intracellular L-tyrosine, enhancing BPA accumulation in both cancerous and normal cell lines. nih.gov The effect of L-phenylalanine pre-treatment appears to be more cell-type dependent. In one study, L-phenylalanine pre-treatment increased BPA uptake in normal lung fibroblast cells (V79-4) but did not produce a statistically significant increase in human non-small cell lung carcinoma cells (A549). nih.gov The uptake of BPA was inhibited when co-administered with phenylalanine, confirming they compete for the same transporter. nih.gov

| Cell Line | Pre-Treatment Amino Acid | Fold Increase in BPA Uptake (± SD) | Reference |

|---|---|---|---|

| V79-4 (Normal Lung Fibroblast) | L-Tyrosine | 2.04 ± 0.74 | nih.gov |

| V79-4 (Normal Lung Fibroblast) | L-Phenylalanine | 1.46 ± 0.06 | nih.gov |

| A549 (Lung Carcinoma) | L-Tyrosine | 1.24 ± 0.47 | nih.gov |

| A549 (Lung Carcinoma) | L-Phenylalanine | No statistically significant change | nih.gov |

The competition between dietary amino acids and BPA for transport via LAT1 suggests that dietary modulation could be a viable strategy to enhance BPA uptake in target tissues. Specifically, a diet low in L-phenylalanine has been proposed as a way to potentially increase the bioavailability of BPA for transport into tumor cells. nih.gov By reducing the concentration of competing endogenous amino acids, the efficiency of LAT1-mediated BPA transport may be improved. However, it is noted that pre-treatment of normal cells with L-phenylalanine can increase BPA uptake, indicating that dietary recommendations may need to be evaluated for different cancer types. nih.gov

Intracellular Localization and Retention Dynamics

Following its transport across the cell membrane, 4-Borono-L-phenylalanine (BPA) primarily localizes within the cytoplasm of the cell. Research has indicated a tendency for perinuclear accumulation, suggesting that the compound concentrates in the region surrounding the nucleus nih.gov. The tumoral distribution of 18F-FBPA, a positron emission tomography (PET) tracer analog of BPA, has been shown to be related to DNA synthesis activity, which may partly explain this observed localization near the nucleus nih.govresearchgate.net. Once inside the cell, BPA is not static; its retention is a dynamic process governed by both influx and efflux mechanisms, which are critical for its efficacy in Boron Neutron Capture Therapy (BNCT).

A significant challenge in the clinical application of BPA is its relatively short retention time within tumor cells nih.gov. This is largely attributed to the nature of its primary transporter, L-type amino acid transporter 1 (LAT1), which functions as an antiporter nih.gov. This means that while LAT1 facilitates the entry of BPA into the cell, it also mediates its exit in exchange for other amino acids, leading to a rapid efflux when the extracellular concentration of BPA decreases mdpi.com.

Studies have characterized the time course of BPA accumulation. In rat 9L gliosarcoma cells, uptake at 37°C is significantly higher than at 21°C and demonstrates an initial rapid influx for approximately 10 minutes, followed by a more linear accumulation that begins to plateau after about 120 minutes allenpress.com. Similarly, in MKN45 gastric cancer cells, intracellular boron concentrations were observed to be time- and concentration-dependent, increasing from 1 hour to 3 hours post-incubation frontiersin.org.

The following table summarizes findings on the intracellular accumulation of boron from BPA in different cancer cell lines over time.

| Cell Line | Incubation Time | Boron Concentration (µg / 106 cells) | Key Observation |

|---|---|---|---|

| 9L gliosarcoma | 240 min (at 37°C) | 0.29 ± 0.04 | Uptake shows saturation after ~120 min allenpress.com. |

| 9L gliosarcoma | 240 min (at 21°C) | 0.16 ± 0.02 | Uptake is significantly lower at a reduced temperature allenpress.com. |

| MKN45 (gastric cancer) | 1 hour | 0.42 - 0.66 | Demonstrates time-dependent uptake frontiersin.org. |

| MKN45 (gastric cancer) | 3 hours | 1.15 - 1.70 | Boron concentration increases significantly from 1 to 3 hours frontiersin.org. |

To address the challenge of poor retention, various strategies have been investigated to enhance the accumulation and prolong the intracellular presence of BPA. One approach involves preloading cells with other L-type amino acids, such as L-tyrosine or L-DOPA, which has been shown to enhance the subsequent accumulation of BPA in malignant glioma and melanoma cells nih.govallenpress.comcore.ac.uk. Another innovative strategy involves complexing BPA with poly(vinyl alcohol) (PVA). This PVA-BPA complex is believed to enter the cell via LAT1-mediated endocytosis, a mechanism that slows the rapid efflux typically seen with the BPA-fructose complex, resulting in higher accumulation and longer retention within the tumor mdpi.com.

The table below details research findings on factors that influence the intracellular retention of BPA.

| Influencing Factor | Cell/Model System | Effect on BPA Retention/Accumulation | Reference |

|---|---|---|---|

| Preloading with L-tyrosine | Mouse Melanoma Cells | Increases uptake of BPA. | allenpress.comcore.ac.uk |

| Preloading with L-DOPA | C6 Glioma Cells | Enhances accumulation of BPA. | nih.gov |

| Complexation with Poly(vinyl alcohol) (PVA) | Tumor Cells (in vitro) | Demonstrated higher accumulation and longer retention compared to the fructose-BPA complex. | mdpi.com |

| Preloading with MeAiB (a substrate for transport system A) | 9L Gliosarcoma Cells | Doubled the final intracellular boron concentration compared to BPA alone. | allenpress.com |

These findings underscore that the intracellular journey of BPA is complex, involving specific subcellular localization and a dynamic equilibrium of influx and efflux. Modulating these transport dynamics is a key area of research aimed at improving the therapeutic window for BNCT.

In Vivo Distribution in Tumor and Normal Tissues

The preferential accumulation of BPA in malignant tissues is a key factor in the success of BNCT. This selectivity is largely attributed to the over-expression of L-type amino acid transporters (LATs), particularly LAT1, on the surface of many cancer cells, which actively transport BPA into the cell. nih.govnih.gov

A high tumor-to-normal tissue (T/N) ratio of boron concentration is a prerequisite for effective BNCT, as it ensures that the therapeutic radiation dose is localized to the tumor, minimizing damage to healthy tissues. nih.gov Studies have demonstrated that BPA can achieve favorable T/N ratios in various tumor models. For instance, in a glioma-bearing rat model, the tumor-to-ipsilateral brain ratio was found to be as high as 6.3. nih.govsnmjournals.orgsnmjournals.org In a separate study involving mice with gastric cancer xenografts, the boron concentration in the tumor was significantly higher than in blood and other normal tissues, with tumor-to-blood and tumor-to-tissue ratios of 3.09 and ranging from 1.45 to 2.24, respectively. frontiersin.org Furthermore, research in hepatocellular carcinoma models has shown that BPA can achieve tumor-to-normal tissue and tumor-to-blood ratios exceeding 2 and 4, respectively, at 2 hours post-injection. researchgate.net

In clinical settings, a tumor-to-normal tissue ratio of the BPA analog 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-BPA) greater than 2.5 has been used as an inclusion criterion for patients undergoing BNCT. nih.gov The following table summarizes representative tumor-to-normal tissue ratios of BPA observed in different preclinical models.

| Tumor Model | Normal Tissue | Tumor-to-Normal Tissue Ratio | Reference |

| F98 Glioma (Rat) | Ipsilateral Brain | 6.3 | nih.govsnmjournals.org |

| F98 Glioma (Rat) | Ipsilateral Brain | 5.1 (intracarotid with BBB-D) | snmjournals.org |

| F98 Glioma (Rat) | Ipsilateral Brain | 3.1 (intracarotid without BBB-D) | snmjournals.org |

| F98 Glioma (Rat) | Ipsilateral Brain | 2.4 (intravenous) | snmjournals.org |

| MKN45 Gastric Cancer (Mouse) | Blood | 3.09 | frontiersin.org |

| MKN45 Gastric Cancer (Mouse) | Heart | 1.81 | frontiersin.org |

| MKN45 Gastric Cancer (Mouse) | Liver | 2.22 | frontiersin.org |

| MKN45 Gastric Cancer (Mouse) | Lung | 1.45 | frontiersin.org |

| MKN45 Gastric Cancer (Mouse) | Brain | 2.24 | frontiersin.org |

| Hepatocellular Carcinoma (Mouse) | Normal Tissue | >2 | researchgate.net |

| Hepatocellular Carcinoma (Mouse) | Blood | >4 | researchgate.net |

The blood-brain barrier (BBB) is a significant obstacle for the delivery of therapeutic agents to brain tumors. mdpi.com However, BPA, as an amino acid analog, can be transported across the BBB by the large neutral amino acid transporter (LNAA). prekulab.comresearchgate.net This transport mechanism allows BPA to reach intracranial tumors. mdpi.com Studies have shown that while the BBB restricts the entry of boron into the normal brain parenchyma, the uptake in brain tumors is significantly higher. mdpi.com Techniques such as hyperosmolar blood-brain barrier disruption (BBB-D) have been investigated to further enhance the delivery of BPA to brain tumors. nih.govsnmjournals.orgsnmjournals.orgresearchgate.net Intracarotid injection of BPA combined with BBB-D has been shown to result in the highest accumulation of the compound in brain tumors and the highest tumor-to-ipsilateral brain ratios. nih.govsnmjournals.org

Following administration, BPA is distributed to various organs. Biodistribution studies in rats have shown that the boron concentration decreases over time in organs such as the heart, liver, lung, stomach, small intestine, and brain, indicating no long-term accumulation in these tissues after a single dose. frontiersin.org The primary route of elimination for BPA and its metabolites is through the kidneys. Studies have demonstrated that after intravenous injection, the boron concentration in the blood of rats decreases rapidly within the first 30 minutes. frontiersin.orgnih.gov

Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling is a valuable tool for understanding and predicting the absorption, distribution, metabolism, and excretion of drugs like BPA. These models can help in optimizing dosing strategies to maximize tumor boron concentration while minimizing systemic exposure. mdpi.comnih.gov

The pharmacokinetics of BPA are often described using compartmental models. A two-compartment model has been frequently used to characterize the time-course of boron concentration in the blood following BPA administration. nih.govsnmjournals.org This model typically consists of a central compartment representing the blood and highly perfused tissues, and a peripheral compartment representing tissues with slower distribution. The transfer of BPA between these compartments is described by rate constants (k12 and k21), and the elimination from the central compartment is described by an elimination rate constant (kel). nih.govsnmjournals.org

In a study with F98 glioma-bearing rats that received an intracarotid injection of ¹⁸F-FBPA with BBB-D, the following pharmacokinetic parameters were derived from an open two-compartment model:

kel (elimination rate constant): 0.0206 ± 0.0018 min⁻¹ nih.govsnmjournals.orgsnmjournals.org

k12 (transfer rate constant from central to peripheral compartment): 0.0260 ± 0.0016 min⁻¹ nih.govsnmjournals.orgsnmjournals.org

k21 (transfer rate constant from peripheral to central compartment): 0.0039 ± 0.0003 min⁻¹ nih.govsnmjournals.orgsnmjournals.org

V1 (volume of the central compartment): 3.1 ± 0.1 mL nih.govsnmjournals.orgsnmjournals.org

These models, often analyzed using nonlinear mixed-effects modeling (NONMEM) approaches, can be used to develop Bayesian predictive platforms for estimating blood boron concentrations in real-time, which is crucial for determining the optimal time for neutron irradiation in BNCT. mdpi.comnih.gov

Pharmacokinetic and Biodistribution Studies of Bpa

Advanced Pharmacokinetic Modeling

The development of sophisticated modeling techniques has led to the creation of Bayesian predictive platforms for optimizing the therapeutic window of 4-Borono-L-phenylalanine (BPA) in clinical applications. nih.gov These platforms are designed to forecast the pharmacokinetics (PK) of BPA on an individual basis, a critical step for enhancing the efficacy of treatments like Boron Neutron Capture Therapy (BNCT). nih.govnih.gov

A notable development in this area is a user-friendly Bayesian predictive platform designed to estimate blood boron concentrations. nih.gov This platform was constructed using a PK model based on nonlinear mixed-effects modeling (NONMEM), a widely used approach in the pharmaceutical industry for analyzing a range of PK models. nih.gov The data for building this model was sourced and graphically extracted from seven previous reports on whole blood boron concentrations. nih.gov

The robustness and predictive capability of the final PK model were rigorously assessed through nonparametric bootstrap and visual predictive check methods. nih.gov The visual predictive check confirmed that the model could adequately predict observed concentrations. nih.gov This platform allows for the input of real-time blood boron concentration data to estimate boron levels during the subsequent irradiation session with an acceptably short calculation time. nih.gov This rapid estimation is crucial for determining the optimal irradiation time. nih.gov

The research leading to this platform confirmed that a sequential irradiation method—where neutrons are irradiated after the drug administration is complete—is more suitable than simultaneous irradiation. nih.gov The platform's ability to predict individual boron PK profiles is a key factor in optimizing individualized therapy for patients. nih.gov

To facilitate a deeper understanding of the pharmacokinetic parameters that inform these Bayesian models, the following table summarizes key findings from a study on BPA pharmacokinetics in rats.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |

| Half-life (t½) | 44.11 ± 8.90 | min |

| Time to max concentration (Tmax) | 5.00 ± 0.00 | min |

| Maximum concentration (Cmax) | 11.20 ± 1.66 | µg/mL |

| Initial concentration at time zero (C0) | 14.05 ± 3.18 | µg/mL |

| Time of last measurable concentration (T-last) | 180.00 ± 0.00 | min |

| Last measurable concentration (C-last) | 2.90 ± 0.28 | µg/mL |

| Area under the curve to last point (AUC-last) | 815.05 ± 62.09 | minµg/mL |

| Area under the curve extrapolated to infinity (AUC-INF) | 1000.10 ± 93.09 | minµg/mL |

| Data derived from a study in rats following intravenous injection. frontiersin.orgnih.gov |

Analytical Techniques for Boron Quantification and Imaging

Spectroscopic Methods for Boron Concentration Measurement

Spectroscopic methods offer high sensitivity and accuracy for the direct quantification of boron in biological samples. These techniques are essential for ex vivo analysis of tissues and cells, providing foundational data that correlates with in vivo imaging.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely established analytical technique for determining the elemental composition of a sample. It is frequently employed for the accurate quantification of boron in biological matrices such as blood, urine, and tissue digests. nih.gov The method involves introducing a sample as a fine aerosol into a high-temperature argon plasma, which ionizes the atoms. sckcen.be These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the detection and quantification of specific isotopes, such as ¹⁰B, which is essential for therapeutic applications. rsc.orgrsc.org

ICP-MS is renowned for its exceptional sensitivity, with detection limits extending into the parts-per-trillion (ppt) range, significantly lower than techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), which typically operates in the parts-per-billion (ppb) range. sckcen.bethermofisher.comdrawellanalytical.com This high sensitivity is crucial for in vitro studies where boron concentrations in cell suspensions can be very low. sckcen.be

Despite its advantages, boron analysis by ICP-MS presents challenges. A significant issue is the "memory effect," where boron adheres to the sample introduction apparatus, leading to erroneously high readings in subsequent samples. rsc.orgrsc.org Researchers have developed various strategies to mitigate this, such as using specific rinse solutions containing mannitol (B672) and ammonia (B1221849) or hydrofluoric acid. rsc.orgrsc.org Additionally, in biological samples with high carbon content, the ¹²C⁺ ion can potentially interfere with the measurement of the more abundant ¹¹B⁺ isotope, making the direct measurement of the therapeutically relevant ¹⁰B⁺ isotope a common practice. rsc.orgrsc.org

Table 1: Key Features of ICP-MS for Boron Quantification

| Feature | Description | Reference |

| Principle | Ionization of atoms in argon plasma followed by mass-to-charge ratio separation and detection. | sckcen.be |

| Sensitivity | High sensitivity with detection limits in the parts-per-trillion (ppt) to low parts-per-billion (ppb) range. | thermofisher.comdrawellanalytical.comnih.gov |

| Isotope Analysis | Capable of distinguishing and quantifying specific boron isotopes, such as ¹⁰B and ¹¹B. | rsc.orgnih.gov |

| Sample Types | Blood, plasma, urine, digested solid tissues, and cell suspensions. | nih.govrsc.org |

| Key Challenges | Memory effects leading to sample carry-over; potential spectral interferences from sample matrix (e.g., ¹²C⁺). | rsc.orgrsc.orgnih.gov |

| Mitigation Strategies | Use of specialized rinse solutions (e.g., mannitol-ammonia); extended rinse times; careful selection of isotope for analysis (¹⁰B). | rsc.orgrsc.org |

While traditional ICP-MS provides an average boron concentration from a bulk population of thousands to millions of cells, single-cell inductively coupled plasma mass spectrometry (SC-ICP-MS) offers a revolutionary approach by measuring elements at the individual cell level. news-medical.net This technique introduces a dilute suspension of single cells into the plasma, generating distinct ion clouds from each cell that are detected as individual events by the mass spectrometer. researchgate.netresearchgate.net

The primary advantage of SC-ICP-MS is its ability to reveal the heterogeneity of BPA uptake within a cell population. news-medical.net In a tumor, not all cells accumulate the boron agent to the same extent; this variability is critical as it can determine whether a therapy is successful or fails. news-medical.net SC-ICP-MS provides distribution data, showing the range of boron concentrations across thousands of individual cells, rather than a single average value. ramaonhealthcare.com

This advanced method has been used for the real-time measurement of boron in live tumor cells, enabling researchers to observe the kinetics of how BPA enters and exits cells. rsc.orgnews-medical.net Such studies have provided unprecedented insights into boron influx and efflux, revealing a biological half-life of approximately 6 minutes in certain cancer cell lines. rsc.orgbham.ac.uk This information is invaluable for optimizing the timing between drug administration and subsequent therapeutic procedures. news-medical.net

Table 2: Comparison of Bulk ICP-MS and Single Cell ICP-MS

| Feature | Bulk ICP-MS | Single Cell ICP-MS (SC-ICP-MS) | Reference |

| Measurement | Provides an average boron concentration from a large population of cells. | Measures boron content in thousands of individual cells, one at a time. | news-medical.net |

| Sample Prep | Requires digestion of the entire cell population. | Uses a dilute suspension of intact single cells. | researchgate.netbham.ac.uk |

| Key Insight | Overall uptake in a tissue or cell culture. | Reveals cellular heterogeneity and distribution of uptake. | news-medical.net |

| Application | Quantifying total boron in a tissue sample. | Studying real-time influx/efflux kinetics; assessing cell-to-cell variability in drug uptake. | rsc.orgnews-medical.netramaonhealthcare.com |

| Data Output | A single concentration value (e.g., µg/g). | A frequency histogram showing boron mass per cell (e.g., fg/cell). | researchgate.net |

Positron Emission Tomography (PET) Imaging with Fluorinated BPA Analogues

Positron Emission Tomography (PET) is a non-invasive nuclear imaging technique that provides three-dimensional images of functional processes in the body. By using a fluorinated analogue of BPA, namely 4-borono-2-[¹⁸F]fluoro-L-phenylalanine (¹⁸F-FBPA), PET imaging has become an indispensable tool for visualizing the biodistribution of the boron agent in vivo. nih.govnih.gov

The development of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine (¹⁸F-FBPA) in the early 1990s was a significant milestone, enabling the in vivo evaluation of BPA pharmacokinetics. nih.gov The synthesis of ¹⁸F-FBPA typically involves an electrophilic substitution reaction, where a radioactive fluorine-18 (B77423) (¹⁸F) atom is attached to the BPA molecule. springermedizin.de This is commonly achieved by direct fluorination of the BPA precursor using ¹⁸F-labeled agents like [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]CH₃COOF) or [¹⁸F]F₂ gas. isnct.netnih.gov

The ¹⁸F isotope is produced in a cyclotron, often through nuclear reactions such as ¹⁸O(p,n)¹⁸F. nih.gov Various synthesis methods have been optimized to improve the radiochemical yield, purity, and practicality for clinical use. nih.gov For example, one optimized method reports producing 4.72 ± 0.34 GBq of ¹⁸F-FBPA with a radiochemical purity of 99.3 ± 0.1% and a synthesis time of about 56 minutes. nih.gov Another approach achieved radiochemical yields of 25–35% with a purity of over 99%. isnct.net The availability of reliable synthesis methods is critical for the successful clinical application of ¹⁸F-FBPA PET. springermedizin.de

The primary application of ¹⁸F-FBPA is as a PET tracer to non-invasively predict the distribution and accumulation of the therapeutic ¹⁰B-BPA compound in tumors and surrounding normal tissues before therapy. nih.govspringermedizin.de

Table 3: Summary of Selected ¹⁸F-FBPA Synthesis Methods and Outcomes

| Synthesis Method | Labeling Agent | Radiochemical Yield | Radiochemical Purity | Synthesis Time | Reference |

| Electrophilic fluorination using ¹⁸O(p,n)¹⁸F reaction | [¹⁸F]CH₃COOF | 12.2 ± 0.1% | 99.3 ± 0.1% | 56.0 ± 2.0 min | nih.gov |

| Electrophilic fluorination using recycled [¹⁸O₂]O₂ gas | [¹⁸F]F₂ | 8.5 ± 2.0% | 98 ± 1% | 72 ± 7 min | nih.gov |

| Direct fluorination followed by HPLC separation | [¹⁸F]AcOF or [¹⁸F]F₂ | 25–35% | >99% | Not Specified | isnct.net |

The utility of ¹⁸F-FBPA PET is founded on the strong correlation between the uptake of the ¹⁸F-FBPA tracer and the actual concentration of the therapeutic BPA compound in tissues. This correlation has been validated in numerous preclinical and clinical studies. nih.govspringermedizin.de The basis for this relationship is that both ¹⁸F-FBPA and BPA are analogues of the amino acid phenylalanine and are transported into cells primarily via the same L-type amino acid transporters (LAT), which are often overexpressed in malignant tumors. nih.govmdpi.com

Research has consistently shown a significant positive correlation between ¹⁸F-FBPA accumulation measured by PET and ¹⁰B concentrations measured directly in tissue samples by methods like ICP-AES. nih.gov For instance, studies in animal models have reported correlation coefficients (r) as high as 0.91. nih.gov This strong correlation has been observed to hold true even when accounting for different administration protocols—typically a small, single bolus injection for the ¹⁸F-FBPA tracer versus a prolonged, high-dose intravenous infusion for the therapeutic BPA. nih.gov The similarity in pharmacokinetics between the tracer and the therapeutic compound confirms that ¹⁸F-FBPA PET can reliably predict the biodistribution of BPA. nih.govturkupetcentre.net

Table 4: Research Findings on the Correlation between ¹⁸F-FBPA Uptake and BPA Concentration

| Study Focus | Finding | Key Statistic | Reference |

| Animal Models | ¹⁸F-FBPA uptake correlated with ¹⁰B-BPA concentration measured by ICP-AES. | r = 0.91 | nih.gov |

| Orthotopic Tongue Cancer Model | The tumor-to-normal tissue (T/N) ratio at 60 minutes was similar for both diagnostic ¹⁸F-FBPA and therapeutic BPA. | T/N Ratios: 3.5 (¹⁸F-FBPA) vs. 3.43 (BPA) | nih.gov |

| Clinical Brain Tumor Studies | Estimated ¹⁰B-concentrations from dynamic ¹⁸F-FBPA PET were similar to those measured directly in surgical specimens. | Linear correlation between T/B ratios | nih.gov |

| General Pharmacokinetics | Validated the similarity in pharmacokinetics and distribution between ¹⁸F-FBPA and ¹⁰B-BPA under various conditions. | N/A | nih.govturkupetcentre.net |

The ability of ¹⁸F-FBPA PET to accurately predict boron distribution has made it a cornerstone of the clinical workflow for boron neutron capture therapy (BNCT). nih.gov Its primary uses are in patient selection and the precise planning of radiation treatment. nih.govamegroups.org

A key metric derived from ¹⁸F-FBPA PET scans is the tumor-to-normal tissue (T/N) ratio, which quantifies the selective uptake of the boron agent in the tumor compared to surrounding healthy tissue. mdpi.com A sufficiently high T/N ratio is a prerequisite for effective and safe therapy. nih.govmdpi.com In many clinical trials and protocols, a T/N ratio of greater than 2.5 or 3.0 is used as a primary inclusion criterion to select patients who are most likely to benefit from BNCT. nih.govnih.govmdpi.comsnmjournals.org

Furthermore, ¹⁸F-FBPA PET images are integrated into sophisticated treatment planning software. nih.govismrm.org The PET data allows for the creation of a three-dimensional map of the estimated ¹⁰B concentration throughout the treatment area. nih.gov This enables medical physicists to perform highly accurate, patient-specific dose calculations, ensuring that a therapeutic dose of radiation is delivered to the tumor while minimizing exposure to adjacent critical structures. nih.govismrm.org This high-precision treatment planning has greatly improved the therapeutic accuracy of BNCT. nih.govresearchgate.net

Table 5: Clinical Applications of ¹⁸F-FBPA PET

| Application | Description | Key Metric / Outcome | Reference |

| Patient Selection | To identify candidates suitable for BNCT by assessing the selective uptake of boron in the tumor. | Tumor-to-Normal Tissue (T/N) Ratio > 2.5 is a common inclusion criterion. | nih.govnih.govmdpi.comsnmjournals.org |

| Treatment Planning | To provide patient-specific data on ¹⁰B distribution for accurate radiation dose calculations. | Creation of ¹⁰B distribution maps for dosimetry. | nih.govamegroups.orgismrm.org |

| Prediction of Therapeutic Effect | A higher T/N ratio indicates that a superior treatment effect with fewer adverse effects can be expected. | T/N Ratio. | nih.gov |

| Post-Treatment Evaluation | Used to assess the response of the tumor to the therapy. | Changes in ¹⁸F-FBPA uptake. | nih.gov |

Other Advanced Analytical Approaches (e.g., FT-IR for MIPs)

Beyond fundamental quantification, a suite of advanced analytical techniques is employed to investigate 4-Borono-L-phenylalanine (BPA), particularly in the context of its interaction with complex systems like molecularly imprinted polymers (MIPs) and its distribution in biological environments. These methods provide critical insights into molecular structure, binding efficacy, and bioaccumulation.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Molecularly Imprinted Polymers (MIPs)

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal non-destructive technique for the characterization of MIPs designed for the selective recognition of 4-Borono-L-phenylalanine. mdpi.comnih.gov This method is instrumental in confirming the successful synthesis of the polymer matrix and in elucidating the interactions between the template molecule (BPA) and the functional monomers of the polymer. researchgate.net

In a typical analysis, the FT-IR spectrum of the MIP after the template has been removed is compared with the spectrum of the MIP that has been re-exposed to a solution of BPA. researchgate.net This comparison allows researchers to identify specific vibrational bands associated with the functional groups of BPA and the polymer, confirming the successful rebinding of the target molecule into the imprinted cavities. The analysis of these spectra helps to verify the interactions predicted by theoretical models. nih.govresearchgate.net

For instance, studies on MIPs created using methacrylic acid as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker have utilized FT-IR to analyze the polymer structure. The spectra are recorded before and after the polymer is soaked in a standard solution of BPA to reveal the interactions between the compound and the polymer matrix. researchgate.net

The characteristic vibrational frequencies of 4-Borono-L-phenylalanine itself provide the basis for its identification within the polymer matrix.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3436 | N-H | Asymmetric Stretching |

| 3035 | C-H | Aromatic Stretching |

| 2929 | C-H | Aliphatic Stretching |

| 1625 | COO⁻ | Asymmetric Stretching |

| 1517 | C-N | Stretching |

| 1406 | COO⁻ | Symmetric Stretching |

| 1346 | B-O | Stretching |

| 1176 | C-O | Stretching |

| 1089 | B-C | Stretching |

| 852 | C-H | Aromatic Bending |

The performance of these specialized polymers is quantified by their binding capacity and imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized without the template molecule.

| Polymer Composition | Binding Capacity (ng g⁻¹) | Imprinting Factor (IF) |

|---|---|---|

| Methacrylic acid and ethylene glycol dimethacrylate | 330.4 ± 4.6 | 2.04 |

Chromatographic and Mass Spectrometry Techniques

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established method for the precise quantification of BPA in biological matrices like blood and tissue extracts. nih.govresearchgate.net To enhance detection sensitivity, particularly with fluorimetric detectors, a pre-column derivatization step is often employed. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of BPA to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This approach provides excellent reproducibility and recovery, making it a valid alternative to methods based solely on boron determination. nih.gov

| Parameter | Specification |

|---|---|

| Derivatization Agent | o-Phthalaldehyde (OPA) |

| Column | Kromasil C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Step gradient with two buffers |

| Flow Rate | 1.2 ml/min |

| Detection | Fluorimetric |

| Excitation Wavelength | 330 nm |

| Emission Wavelength | 430 nm |

Single-Cell Inductively Coupled Plasma-Mass Spectrometry (SC-ICP-MS)

SC-ICP-MS represents a state-of-the-art analytical technique that allows for the quantification of elements, such as boron, within individual cells. nih.govrsc.org This method is particularly valuable for studying the uptake of BPA in cell populations, revealing cellular heterogeneity that is masked by bulk analysis methods like conventional ICP-MS. nih.govresearchgate.net By introducing a suspension of single cells into the plasma, the boron content of each cell is measured, providing detailed distributional data. rsc.org

Research utilizing SC-ICP-MS has demonstrated that even within the same cell line, there can be significant variability in BPA accumulation. nih.govresearchgate.net This technique is crucial for understanding the differential response of cells to BPA, which is vital for its application in therapies like Boron Neutron Capture Therapy (BNCT). nih.gov

| Cell Line | Condition | Fold Increase in Boron Uptake (vs. Control) |

|---|---|---|

| A549 (Human Lung Carcinoma) | L-tyrosine pre-treatment | 1.24 ± 0.47 |

| L-phenylalanine pre-treatment | No significant increase | |

| V79-4 (Normal Lung Fibroblast) | L-tyrosine pre-treatment | 2.04 ± 0.74 |

| L-phenylalanine pre-treatment | 1.46 ± 0.06 |

Advanced Imaging Techniques

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of the biodistribution of radiolabeled molecules. For BPA, a fluorine-18 (¹⁸F) labeled analog, 4-borono-2-[¹⁸F]-fluoro-L-phenylalanine (¹⁸F-FBPA), has been developed as a PET probe. nih.govrsc.org Since ¹⁸F-FBPA exhibits pharmacokinetics and distribution patterns similar to the non-radioactive BPA, it serves as an effective surrogate for imaging. nih.gov

PET scans with ¹⁸F-FBPA are used clinically to predict the concentration of boron that will be delivered to tumors and surrounding normal tissues. nih.govamegroups.org This information is critical for treatment planning in BNCT, helping to select suitable patients and calculate the appropriate radiation dose. nih.govmdpi.com The tumor-to-normal tissue (T/N) ratio of ¹⁸F-FBPA uptake is a key parameter; a ratio of 2.5 or higher is often considered an indicator for effective therapy. nih.govamegroups.org

Preclinical Investigations and Therapeutic Potential in Cancer Models

In Vitro Studies in Diverse Cancer Cell Lines

The efficacy of BPA in preclinical settings has been evaluated across a range of cancer cell lines, demonstrating its potential as a selective boron delivery agent for BNCT.

Glioblastoma multiforme (GBM) is one of the most aggressive forms of brain cancer. nih.gov In vitro studies have shown that human glioblastoma cell lines, such as U87MG and T98G, exhibit uptake of BPA. researchgate.netresearchgate.net For instance, in U87MG cells, BPA uptake was observed, although it did not significantly differ across various time points of exposure. researchgate.net The expression of LAT1 on the cell membrane is a key factor influencing the extent of BPA accumulation. researchgate.net Studies comparing different glioma cell lines have revealed variations in BPA uptake, which may correlate with their therapeutic response to BNCT. nih.govnih.gov Research has also explored enhancing BPA uptake in glioma cells by preloading with other L-type amino acids. nih.gov

Table 1: In Vitro Studies of 4-Borono-L-phenylalanine in Glioblastoma Multiforme Cell Lines

| Cell Line | Key Findings | Reference |

|---|---|---|

| U87MG | BPA uptake observed, but no significant difference across 2.5, 6, and 24-hour time points. | researchgate.net |

| T98G | Demonstrated uptake and retention of boron, supporting its use in BNCT for glioblastoma. | researchgate.net |

| C6 glioma | Preloading with L-DOPA enhanced the uptake of a fluorinated BPA analog. | nih.gov |

Head and neck cancers represent another area where BPA has shown promise in preclinical studies. nih.gov The rationale for its use is also linked to the overexpression of LAT1 in these cancer cells. nih.gov In vitro experiments comparing a head and neck cancer cell line with a glioblastoma cell line under neutron irradiation with BPA administration showed a similar biological response, with a slightly higher effect of the boron reaction on the head and neck cancer cells for the same delivered dose. mdpi.com This suggests a comparable, if not slightly enhanced, therapeutic potential in this cancer type.

Malignant melanoma is a type of skin cancer where BPA has been extensively studied. researchgate.net In vitro studies using human melanoma cell lines such as MEL-J, A375, and M8 have demonstrated varying patterns of BPA uptake. For example, MEL-J and A375 cells showed different uptake kinetics compared to M8 cells. This differential uptake underscores the importance of cell-specific characteristics in determining the potential efficacy of BPA-mediated BNCT. The mechanism of uptake is linked to the active transport of this amino acid analog into the melanoma cells. researchgate.net

Table 2: In Vitro Uptake of 4-Borono-L-phenylalanine in Malignant Melanoma Cell Lines

| Cell Line | Uptake Characteristics | Reference |

|---|---|---|

| MEL-J | Exhibited a specific pattern of BPA uptake. | |

| A375 | Showed a distinct BPA uptake profile compared to other melanoma lines. | |

| M8 | Demonstrated a different BPA uptake pattern from MEL-J and A375 cells. |

The human non-small cell lung carcinoma (NSCLC) A549 cell line has been utilized as a model to investigate the potential of BPA. nih.govsemanticscholar.org In vitro studies have shown that A549 cells take up BPA, and the boron concentration within these cells increases over time, with a significantly higher concentration observed at 24 hours compared to 2.5 hours of exposure. researchgate.net The expression of LAT1 on the cell membrane of A549 cells is markedly present, which facilitates this uptake. researchgate.net Furthermore, research has explored the impact of pre-treatment with other amino acids on BPA uptake in A549 cells. Preloading with L-tyrosine was found to heighten BPA uptake, while pre-treatment with L-phenylalanine appeared to inhibit it, although this inhibition was not statistically significant. semanticscholar.org

The therapeutic potential of BPA has been investigated in liver cancer models as well. nih.gov In vitro studies using hepatocellular carcinoma cell lines, Hepa1-6 and HepG2, have demonstrated that BPA uptake is both concentration- and time-dependent, reaching a plateau at 6 hours. nih.govresearchgate.net These studies also indicated that BPA exhibited significant cytotoxicity at 24 hours. nih.govresearchgate.net Additionally, research has extended to other cancer types, such as gastric cancer, where in vitro studies have laid the groundwork for further preclinical evaluation. frontiersin.org

In Vivo Animal Model Studies

In vivo studies in animal models have been crucial for evaluating the biodistribution, tumor-targeting capabilities, and therapeutic efficacy of BPA.

These studies have been conducted in various animal models, including mice and rats bearing transplanted tumors. In a mouse model of advanced-stage melanoma, the pharmacokinetics of BPA were studied, revealing its distribution in tumor and normal tissues. researchgate.net Similarly, in vivo assessment in murine B16 melanoma and Greene's melanoma models showed high uptake of a fluorinated analog of BPA in the tumors. nih.govnih.gov

In glioblastoma, in vivo experiments using mouse in situ brain tumor models with U87 and GL21 cells demonstrated significantly higher boron concentrations in the tumor tissue compared to the surrounding brain tissue and other organs. nih.gov For hepatocellular carcinoma, in vivo studies in tumor-bearing mouse models have shown that BPA can be selectively enriched in the tumors, achieving favorable tumor-to-normal tissue and tumor-to-blood concentration ratios. nih.govresearchgate.net These findings support the potential clinical application of BPA in BNCT for liver cancer. nih.gov

Studies in animal models of gastric cancer have also shown preferential distribution of boron in tumor tissue compared to blood and other normal tissues. frontiersin.org The collective evidence from these in vivo studies across different cancer types highlights the tumor-targeting potential of BPA, a critical requirement for the success of BNCT. mdpi.com

Table 3: Summary of In Vivo Animal Model Studies with 4-Borono-L-phenylalanine

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Malignant Melanoma | Murine B16 and Greene's melanoma models | High uptake of a BPA analog in melanoma tumors. | nih.govnih.gov |

| Glioblastoma Multiforme | Mouse in situ brain tumor model (U87 and GL261 cells) | Significantly higher boron concentration in tumor tissue compared to normal brain and other organs. | nih.gov |

| Hepatocellular Carcinoma | Tumor-bearing mouse model | Selective enrichment of BPA in liver tumors with favorable tumor-to-normal tissue ratios. | nih.govresearchgate.net |

| Gastric Cancer | CDX mice bearing MKN45 cells | Preferential distribution of boron in tumor tissue over blood and normal tissues. | frontiersin.org |

Strategies for Enhancing Tumor Selectivity and Retention

A significant challenge in the clinical use of BPA is achieving a sufficiently high tumor-to-normal tissue boron concentration ratio and maintaining it for the duration of neutron irradiation. nih.gov To address this, several strategies are being investigated to enhance the selectivity and retention of BPA in malignant tissues. These strategies primarily focus on manipulating the biological transport pathways of BPA and developing sophisticated carrier systems to improve its pharmacokinetic profile.

One strategy to boost the uptake of BPA into cancer cells is through amino acid preloading. This approach is based on the mechanism of the L-type amino acid transporter (LAT), which facilitates the transport of BPA into cells. nih.gov By pre-administering other L-type amino acids, it is possible to stimulate the transporter, leading to an enhanced subsequent uptake of BPA. nih.govnih.gov

Studies have investigated the preloading effect of amino acids like L-tyrosine and L-phenylalanine on BPA accumulation in both cancerous and normal cell lines. In one study using human non-small cell lung carcinoma (A549) and normal Chinese hamster lung fibroblast (V79-4) cells, pre-treatment with L-tyrosine was found to significantly increase BPA uptake. nih.gov The effect, however, can vary depending on the cell line and the specific amino acid used. nih.govnih.gov For example, while L-tyrosine preloading enhanced BPA uptake in both A549 and V79-4 cells, L-phenylalanine pre-treatment only showed a significant increase in the normal V79-4 cells. nih.gov Despite these variations, BPA uptake remained consistently higher in the cancerous A549 cells compared to the normal V79-4 cells, regardless of preloading. nih.gov

The table below presents the fold increase in BPA uptake following pre-treatment with different amino acids in specific cell lines.

| Cell Line | Preloading Amino Acid | Fold Increase in BPA Uptake |

| V79-4 (Normal Lung Fibroblast) | L-Tyrosine | 2.04 ± 0.74 |

| V79-4 (Normal Lung Fibroblast) | L-Phenylalanine | 1.46 ± 0.06 |

| A549 (Lung Carcinoma) | L-Tyrosine | 1.24 ± 0.47 |

Nanomaterials offer a versatile platform for improving the delivery of BPA to tumors. researchgate.net By encapsulating or conjugating BPA with nanoparticles, such as polymers or liposomes, it is possible to overcome challenges like low water solubility and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov These systems can protect the drug from rapid metabolism and clearance, prolonging its circulation time and increasing the probability of accumulation in tumor tissue. researchgate.net

Liposomes, which are vesicles composed of lipid bilayers, have been investigated as efficient carriers for boron compounds. mdpi.com They can be formulated to encapsulate boron-rich molecules, and their surface can be modified with targeting ligands, such as transferrin, to facilitate active targeting to cancer cells that overexpress the corresponding receptors. mdpi.com Similarly, polymeric nanoparticles can be engineered to carry high payloads of boron. A polyvinyl alcohol (PVA)–BPA complex, for instance, demonstrated higher accumulation and longer retention in tumors compared to a BPA-fructose complex, leading to a significant improvement in therapeutic effect. mdpi.com

Molecularly Imprinted Polymers (MIPs) represent a novel and highly specific approach to boron delivery. mdpi.comdntb.gov.uaresearchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule—in this case, BPA. mdpi.comresearchgate.net This "molecular memory" allows MIPs to selectively bind and carry BPA. nih.gov

The synthesis process involves polymerizing functional monomers and a cross-linker in the presence of the BPA template. After polymerization, the template is removed, leaving behind specific binding cavities. mdpi.com Research has focused on creating MIPs that can serve as effective carriers for BPA in a therapeutic context. mdpi.comnih.gov Studies have characterized these polymers' binding capacity and release profiles. For example, a honeycomb-like MIP composed of methacrylic acid and ethylene (B1197577) glycol dimethacrylate showed a significant binding capacity for BPA. mdpi.comnih.gov Furthermore, the release of BPA from the MIP matrix was shown to be slow and controlled, with only a small percentage of the drug being released over a two-hour period, which is a desirable characteristic for maintaining therapeutic concentrations during BNCT. mdpi.comresearchgate.netnih.gov

The table below details the properties of a specific MIP designed for BPA delivery.

| MIP Composition | Binding Capacity (ng/g) | Imprinting Factor | Release Profile (in 2 hours) |

| Methacrylic acid and ethylene glycol dimethacrylate | 330.4 ± 4.6 | 2.04 | 0 to 4.81% |

Challenges and Future Directions in Bpa Research

Overcoming Limitations of Current BPA Formulations

Despite being the most widely used boron delivery agent for BNCT, BPA has limitations that researchers are actively working to overcome. nih.gov The primary challenges involve its pharmacokinetic profile and the high cost associated with its production.

A critical requirement for an ideal BNCT agent is high selectivity for tumor cells over healthy tissue, with a recommended tumor-to-normal tissue ratio exceeding 3:1. acs.org BPA's selectivity relies on its uptake by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant cells. nih.govacs.orgfrontiersin.org However, challenges remain in achieving and maintaining the optimal boron concentration—approximately 20–35 µg of ¹⁰B per gram of tumor tissue—for the duration of neutron irradiation. acs.org

One significant issue is the limited retention time of BPA within tumor cells. This is partly due to an antiport mechanism, where the transporter exchanges BPA for other amino acids, leading to its efflux from the cell. acs.org This rapid clearance often necessitates the continuous intravenous infusion of high doses of BPA to maintain therapeutic concentrations in the tumor. acs.orgnih.gov

To address these issues, several innovative strategies are under investigation:

Combination Therapies: Combining BPA with radiosensitizers like sodium butyrate (B1204436) has been shown to increase boron accumulation in tumors and enhance the therapeutic effect of BNCT. nih.gov Similarly, pre-treatment with a low dose of γ-radiation has been found to increase BPA accumulation in tumors by over 50%, significantly improving tumor-to-normal tissue and tumor-to-blood ratios. nih.gov

Advanced Formulations: Researchers are developing novel formulations to improve BPA's pharmacokinetic profile. For example, boronate ester polymer micelles have demonstrated a 38-fold increase in boron accumulation in vitro compared to standard BPA. acs.org In animal models, these micelles achieved a higher tumor-to-blood ratio (2.5) than BPA (1.8) and led to significant delays in tumor growth. acs.org

Modulating Uptake: Studies are exploring the pre-treatment of cells with other amino acids, such as L-tyrosine and L-phenylalanine, to modulate the activity of LAT1 transporters and potentially enhance BPA uptake. mdpi.com

The following table summarizes key research findings aimed at improving BPA's performance.

| Research Approach | Key Finding | Impact on BPA Performance |

| Polymer Micelle Formulation | 38-fold higher in vitro boron accumulation compared to BPA. acs.org | Enhanced tumor selectivity and retention. acs.org |

| Low-Dose γ-Radiation | Increased BPA accumulation in tumors by 52.2%. nih.gov | Improved tumor/normal tissue and tumor/blood ratios. nih.gov |

| Combination with Sodium Butyrate | Increased boron accumulation and therapeutic effect. nih.gov | Enhanced radiosensitizing activity. nih.gov |

The effectiveness of BNCT is dependent on the nuclear capture reaction between thermal neutrons and the stable ¹⁰B isotope. nih.gov Natural boron contains only about 20% ¹⁰B, with the remainder being ¹¹B, which has a much lower neutron capture cross-section. tandfonline.com Consequently, BPA used for clinical BNCT must be synthesized using starting materials highly enriched in ¹⁰B.

This isotopic enrichment is a major contributor to the high cost of the final BPA drug. nih.gov The synthesis of ¹⁰B-enriched BPA is a complex process, and a critical analysis of various reported synthetic routes—from both academic and patent literature—reveals that a key parameter for cost-effectiveness is minimizing the number of steps starting from the expensive, isotopically enriched boron material. nih.gov Research into more efficient and scalable synthetic pathways is crucial for making BPA-based BNCT more accessible and economically viable. nih.gov Companies like Interpharma Praha, which produce cGMP-grade ¹⁰B-enriched BPA, are developing novel processes to improve efficiency and offer custom synthesis of other ¹⁰B compounds. interpharma-praha.com

Development of Next-Generation Boron Carriers

While optimizing BPA is a key research focus, the scientific community is also vigorously pursuing the development of "third-generation" boron carriers. The goal is to create agents with superior tumor-targeting capabilities, higher boron payloads, and improved retention compared to BPA and sodium borocaptate (BSH), the two clinically approved agents. acs.orgtandfonline.comnih.gov

These next-generation carriers often involve conjugating boron-rich moieties, such as closo-dodecaborate, with biomolecules that can specifically target tumor cells. nih.gov This approach aims to leverage biological targeting mechanisms beyond the LAT1 transporter. nih.gov

Examples of emerging boron carriers include:

Antibody and Peptide Conjugates: Attaching boron clusters to monoclonal antibodies or peptides that recognize tumor-specific antigens or receptors is a promising strategy for enhancing tumor selectivity. tandfonline.comnih.gov

Liposomes and Nanoparticles: Encapsulating boron compounds within liposomes or nanoparticles can improve their solubility, stability, and circulation time in the bloodstream. nih.govnih.gov These nanocarriers can be further functionalized with targeting ligands to actively seek out cancer cells. xml-journal.net

Small Molecule Derivatives: Researchers are synthesizing new small molecules that are derivatives of BPA or BSH, designed to have improved properties such as higher lipophilicity or better LAT1/LAT2 selectivity for reduced uptake in normal tissues. frontiersin.orgresearchgate.net

The following table outlines some of the advanced boron carriers currently under development.

| Carrier Type | Targeting Mechanism | Potential Advantage over BPA |

| Antibody Conjugates | Binds to tumor-specific antigens. nih.gov | Higher tumor specificity and selectivity. nih.gov |

| Peptide Conjugates | Binds to overexpressed receptors on cancer cells. tandfonline.comnih.gov | Improved targeting and cellular uptake. nih.gov |

| Liposomes/Nanoparticles | Enhanced Permeability and Retention (EPR) effect; active targeting via surface ligands. nih.govxml-journal.net | Increased boron payload, improved pharmacokinetics. nih.gov |